molecular formula C12H12O3 B8343396 Ethyl (4-ethynylphenoxy)acetate

Ethyl (4-ethynylphenoxy)acetate

Cat. No.: B8343396
M. Wt: 204.22 g/mol
InChI Key: MXVPBJHZKTVPBO-UHFFFAOYSA-N
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Description

Ethyl (4-ethynylphenoxy)acetate is an organic compound featuring an ethynyl (-C≡CH) group at the para position of a phenoxy moiety linked to an ethyl acetate ester. The ethynyl group imparts unique electronic and steric properties, enabling applications in click chemistry, polymer synthesis, and pharmaceutical intermediates. This article compares its structural, electronic, and functional attributes with similar phenoxy acetate esters.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-(4-ethynylphenoxy)acetate

InChI

InChI=1S/C12H12O3/c1-3-10-5-7-11(8-6-10)15-9-12(13)14-4-2/h1,5-8H,4,9H2,2H3

InChI Key

MXVPBJHZKTVPBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring critically influences reactivity, solubility, and applications. Below is a detailed comparison:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Reactivity Applications References
Ethyl (4-ethynylphenoxy)acetate* 4-ethynylphenoxy C12H12O3 204.22 Strong electron-withdrawing (sp hybridization), linear geometry, alkyne reactivity (e.g., Sonogashira coupling) Bioconjugation, polymer precursors -
Ethyl-2-(4-aminophenoxy)acetate 4-aminophenoxy C10H13NO3 195.21 Electron-donating (-NH₂), reducible nitro precursor, reddish-brown crystals (m.p. 56–58°C) Dual GK inhibitor precursors
Ethyl 4-hydroxyphenylacetate 4-hydroxyphenyl C10H12O3 180.20 Polar (-OH), acidic proton, hydrogen bonding, soluble in polar solvents Flavoring agents, fragrances
Ethyl [4-(benzyloxy)phenyl]acetate 4-benzyloxyphenyl C17H18O3 270.32 Bulky ether (-OBn), steric hindrance, cleavable under acidic/basic conditions Protective group in organic synthesis
Ethyl [(4-methylphenyl)sulfonyl]acetate 4-methylsulfonyl C11H14O4S 242.29 Strongly electron-withdrawing (-SO₂), deactivates ring, stabilizes carbanions Sulfonation intermediates
Ethyl 2-(4-fluorophenoxy)acetate 4-fluorophenoxy C10H11FO3 198.19 Electronegative (-F), moderate electron withdrawal, enhances metabolic stability Agrochemical intermediates
Ethyl (4-acetylphenoxy)acetate 4-acetylphenoxy C12H14O4 222.24 Polar ketone (-COCH₃), keto-enol tautomerism, hydrogen bonding Photoresist materials

*Inferred properties based on structural analogues.

Physical and Spectral Properties

  • Melting Points: Ethyl-2-(4-aminophenoxy)acetate crystallizes as reddish-brown crystals (m.p. 56–58°C) , while hydroxylated analogues (e.g., Ethyl 4-hydroxyphenylacetate) exhibit higher polarity and lower melting points.
  • Solubility : Electron-withdrawing groups (e.g., -SO₂ in ) reduce solubility in polar solvents, whereas -OH or -NH₂ enhance it.
  • Spectroscopy: ¹H NMR: Ethyl-2-(4-aminophenoxy)acetate shows aromatic protons at δ 6.62–6.47 ppm and NH₂ at δ 4.65 . ¹³C NMR: The carbonyl (C=O) in Ethyl (4-acetylphenoxy)acetate resonates at ~169 ppm .

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